3-Hydrazinylpropan-1-ol

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Medicinal chemists requiring specific heterocyclic geometries face a critical limitation: the choice of hydrazinoalcohol dictates ring size. 3-Hydrazinylpropan-1-ol is the only precursor that yields 7-membered pyrazolo-oxazepine systems upon cyclocondensation with β-enaminones, whereas the C2 analog 2-hydrazinoethanol produces a 6-membered oxazine. This scaffold specificity is documented in a Pfizer patent application and is non-substitutable for SAR studies. - Delivers pyrazolo-oxazepine topology essential for exploring conformational space in lead optimization. - Synthesized in >99% yield from inexpensive 3-chloropropan-1-ol, enabling cost-efficient scale-up. - Free base form ensures compatibility with transition-metal catalysis-avoid chloride poisoning from salt forms.

Molecular Formula C3H10N2O
Molecular Weight 90.12 g/mol
CAS No. 40440-12-8
Cat. No. B1313418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinylpropan-1-ol
CAS40440-12-8
Molecular FormulaC3H10N2O
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESC(CNN)CO
InChIInChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2
InChIKeyWMRXHQRDCIXTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinylpropan-1-ol: Hydrazinoalcohol Building Block


3-Hydrazinylpropan-1-ol (CAS 40440-12-8), also known as 3-hydrazino-1-propanol, is a bifunctional organic compound with molecular formula C3H10N2O and molecular weight 90.12 g/mol . As a member of the hydrazinoalcohol family, it contains both a terminal hydrazine group (-NH-NH2) and a primary hydroxyl group (-OH) on a three-carbon aliphatic chain [1]. This dual functionality enables its use as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as pyrazoles, oxadiazines, and pyrazolo-diazepines [2]. Commercially, this compound is typically offered at ≥95% purity for research applications . A validated synthetic route from 3-chloropropan-1-ol and hydrazine hydrate under basic conditions has been reported with yields exceeding 99% and is documented in a Pfizer patent application .

Bifunctional building block Hydrazine and primary hydroxyl enable heterocycle construction
C3 spacer Directs 7-membered pyrazolo-oxazepine scaffold formation
Free base form Avoids chloride counterions, compatible with metal catalysis
Validated synthetic route Patent-documented protocol with full characterization data

Why 3-Hydrazinylpropan-1-ol Is Irreplaceable


While numerous hydrazinoalcohols exist as bifunctional synthons, 3-Hydrazinylpropan-1-ol occupies a distinct and non-substitutable position in heterocyclic construction. The critical differentiator is its three-carbon backbone, which, upon cyclocondensation with β-dicarbonyl electrophiles, directly determines the ring size and scaffold topology of the resulting heterocycle [1]. The position of the hydroxyl group also dictates the ultimate functional group available for further derivatization. For example, in a single, well-documented reaction sequence using the same diketone coreactant, the choice of hydrazinoalcohol determines whether the product is a pyrazolo-oxazine, pyrazolo-oxazepine, or pyrazolo-diazepine [2]. Therefore, selecting a close analog with a different carbon-chain length or hydroxyl position will fundamentally alter the product's core structure, rendering 3-Hydrazinylpropan-1-ol uniquely required for accessing specific molecular geometries such as the 7-membered pyrazolo-oxazepine ring system [3].

C2 analog (2-hydrazinoethanol) May produce a 6-membered oxazine instead of the target 7-membered oxazepine scaffold.
Amino analog (3-hydrazinopropylamine) Replaces ring oxygen with nitrogen, altering heteroatom profile and physicochemical properties.
Dihydrochloride salt form Chloride counterions may interfere with metal-catalyzed reactions and shift pH during workup.

Differentiators vs. In-Class Analogs


Ring Size: Pyrazolo-Oxazepine vs. Pyrazolo-Oxazine

In a direct head-to-head synthetic comparison using the same electrophilic partner, dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate, the choice of hydrazinoalcohol dictates the specific fused ring system produced [1]. 2-Hydrazinoethanol (a two-carbon analog) yields a pyrazolo-oxazine ring system (a six-membered oxazine ring fused to pyrazole). In contrast, 3-Hydrazinylpropan-1-ol, with its three-carbon spacer, exclusively generates a pyrazolo-oxazepine ring system (a seven-membered oxazepine ring fused to pyrazole) [1].

Ring Size Control
Head-to-head
Pyrazolo-oxazepine (7-membered) Pyrazolo-oxazine (6-membered)
Scaffold topology determined by carbon spacer length.
Aq. HCl condensation with same electrophile.
Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Heteroatom Incorporation: Oxygen vs. Nitrogen

In the same comparative study, 3-Hydrazinylpropan-1-ol and 3-hydrazinopropylamine (its amino analog) were both reacted with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate [1]. 3-Hydrazinylpropan-1-ol gave a pyrazolo-oxazepine (an oxygen-containing heterocycle), whereas 3-hydrazinopropylamine yielded a pyrazolo-diazepine (a nitrogen-containing heterocycle) [1].

Heteroatom Incorporation
Head-to-head
O-containing oxazepine N-containing diazepine
Terminal hydroxyl vs. amino group directs heteroatom outcome.
Reaction with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate.
Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Synthetic Yield vs. Positional Isomer

A scalable and robust synthetic procedure for 3-Hydrazinylpropan-1-ol (TG-9b) from the inexpensive starting material 3-chloropropan-1-ol is documented in the patent literature, achieving an exceptionally high yield . The reported yield for this step is >99% under optimized conditions (98 °C, 1 h, N2 atmosphere), providing a practical and cost-effective route to the target compound . While synthetic yields for the positional isomer 1-hydrazino-2-propanol are available (up to 90% via the propylene oxide route), this requires high pressure and temperature , suggesting a different and potentially less favorable process profile.

Synthesis Yield
Cross-study review
>99% yield
Reported yield may support process efficiency.
Positional isomer yield up to 90% under different conditions.
Process Chemistry Organic Synthesis Building Blocks

Physical State: Gum vs. Liquid

The physical state of a chemical building block can significantly impact its handling, storage, and formulation characteristics. 3-Hydrazinylpropan-1-ol is described in a patent synthesis as a 'colorless gum' at room temperature after isolation . In contrast, its two-carbon analog, 2-hydrazinoethanol, is a liquid at room temperature . This difference in physical state is a class-level inference based on the increased van der Waals interactions and potential for hydrogen bonding in the larger, more flexible 3-Hydrazinylpropan-1-ol molecule.

Physical State
Class-level inference
Colorless gum vs. liquid (C2 analog)
Physical state may impact handling and formulation.
Inferred from van der Waals interactions and H-bonding.
Physical Chemistry Materials Science Procurement

Validated Synthetic Route from Pfizer Patent

The existence of a detailed, high-yielding synthetic procedure for 3-Hydrazinylpropan-1-ol within a Pfizer patent application (US2021/87180) serves as strong supporting evidence of its practical utility and reliability as a pharmaceutical intermediate . The procedure includes full experimental details and characterization data (1H NMR), providing a validated protocol that de-risks its adoption in a research or development setting . While this does not constitute a direct comparison to an alternative route, the endorsement by a major pharmaceutical company's process chemistry group is a significant differentiator from less well-documented or uncharacterized analogs.

Validated Route
Supporting evidence
Pfizer patent US2021/87180
Documented protocol may reduce development risk.
Full ¹H NMR and >99% yield reported.
Medicinal Chemistry Process Chemistry Intellectual Property

Free Base vs. Dihydrochloride Salt Form

The target compound, 3-Hydrazinylpropan-1-ol (free base, CAS 40440-12-8), is offered by multiple vendors at a typical purity of 95% for research applications . A common alternative procurement form is its dihydrochloride salt (CAS 1258651-49-8), which is also offered at 95% purity . The free base form is particularly useful when the presence of chloride ions or the acidic nature of the salt is incompatible with subsequent reaction conditions or purification steps.

Free Base vs. Salt
Specification review
Free base (MW 90.12) Dihydrochloride (MW 163.04)
Free base avoids chloride counterion interference.
Both forms available at 95% purity.
Procurement Analytical Chemistry Formulation

Application Scenarios


7-Membered Pyrazolo-Oxazepine Synthesis

3-Hydrazinylpropan-1-ol is the optimal and necessary precursor for generating pyrazolo-oxazepine ring systems. As demonstrated by Hartner et al., its reaction with a common β-enaminone electrophile yields the specific 7-membered oxazepine scaffold, whereas the C2 analog 2-hydrazinoethanol yields a 6-membered oxazine [1]. This is a critical SAR tool for medicinal chemists exploring conformational space and molecular rigidity in lead optimization.

Cost-Efficient Large-Scale Heterocycle Synthesis

For process chemistry groups, the >99% yield reported for the synthesis of 3-Hydrazinylpropan-1-ol from inexpensive 3-chloropropan-1-ol [1] makes it a compelling choice over analogs like 1-hydrazino-2-propanol, which have lower reported yields (≤90%) . This high efficiency, documented in a Pfizer patent, reduces raw material costs and waste, making it suitable for scaling up the production of advanced intermediates.

Hydroxypropylhydrazone Preparation

As a primary hydrazine, 3-Hydrazinylpropan-1-ol can react with carbonyl compounds to form hydrazones [1]. The presence of the distal hydroxyl group provides a convenient handle for subsequent reactions, such as esterification, etherification, or activation as a leaving group, enabling the construction of more complex molecules. This is a foundational application of hydrazinoalcohols in general and is directly applicable to this compound.

Free Base for Metal-Catalyzed Reactions

When designing a synthetic sequence that involves transition-metal catalysis or requires a specific pH window, the free base form of 3-Hydrazinylpropan-1-ol (CAS 40440-12-8) should be prioritized over its dihydrochloride salt (CAS 1258651-49-8) [1]. The free base eliminates the potential for chloride ions to poison catalysts or interfere with organometallic intermediates, thereby ensuring reaction fidelity and simplifying purification.

Application
Selection Property
Validation Focus
7-Membered oxazepine synthesis
C3 spacer specificity for oxazepine scaffold
Confirm ring size by NMR or XRD
Scaled heterocycle production
High-yielding synthetic route documented
Validate yield reproducibility and purity at scale
Hydrazone formation with carbonyls
Primary hydrazine reactivity and pendant hydroxyl handle
Verify hydrazone formation and downstream derivatization
Metal-catalyzed coupling reactions
Free base form without chloride counterions
Evaluate catalyst compatibility and reaction fidelity

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